Dynamin inhibitory peptide, myristoylated (control)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Control peptide version of dynamin inhibitory peptide, myristoylated, an inhibitor of the GTPase dynamin that competitively blocks binding of dynamin to amphiphysin, preventing endocytosis. In contrast to dynamin inhibitory peptide, has no significant effect on GABAA receptor-mediated miniature IPSPs.

Aplicaciones Científicas De Investigación

Inhibition of Protein Kinases

Myristoylated peptides derived from the pseudosubstrate sequences of protein kinases have been utilized to inhibit protein kinase C (PKC) in intact cells. These peptides, including myristoylated pseudosubstrate peptide, act as selective and cell-permeable inhibitors of PKC. For instance, a study demonstrated that a myristoylated peptide inhibited the phosphorylation of a myristoylated protein substrate induced by phorbol esters and the activation of phospholipase D by bradykinin, both of which depend on PKC activity (Eichholtz et al., 1993).

Impact on Pancreatic Beta-Cells

Myristoylated peptides based on the endogenous protein kinase A inhibitor (PKI) sequences have been used to study the role of PKA activation in glucose-induced insulin secretion from pancreatic beta-cells. Myristoylated PKI peptides were effective inhibitors of PKA activity in vitro and demonstrated concentration-dependent inhibition of insulin secretion in response to PKA activators in intact islets, without inhibiting glucose-induced insulin secretion (Harris et al., 1997).

Cell Membrane Dynamics and Endothelial Cell Activation

Myristoylation of peptides can activate endothelial nitric oxide synthase (eNOS) through Akt phosphorylation. Studies with myristoylated pseudosubstrate of PKCζ (mPS) and other myristoylated peptides showed significant phosphorylation of eNOS, Akt, ERK 1/2, and p38 MAPK in pulmonary artery endothelial cells, indicating that myristoylation confers new properties to peptides, including activation of different signaling pathways in endothelial cells (Krotova et al., 2006).

Inhibition of Dynamin GTPase Activity

Ligands such as myristoylated peptides have been studied for their potential to inhibit the GTPase activity of dynamin, an important enzyme in endocytic and intracellular transport processes. For example, myristoylated trimethyl ammonium bromide demonstrated potent inhibitory activity, suggesting a role for such compounds in modulating cellular endocytosis and related functions (Hill et al., 2004).

Myristoylated Peptides as Antitumor Agents

In cancer research, myristoylated peptides have been shown to inhibit proliferation, migration, and invasiveness of tumor cells. This suggests potential therapeutic applications in targeting specific cellular processes involved in cancer progression (Alcalde et al., 2020).

Myristoylation in Protein Function

Myristoylation plays a crucial role in the functionality and interaction of proteins. Research on the biology and enzymology of protein N-myristoylation has advanced understanding of protein-protein and protein-membrane interactions, which are key in various cellular processes (Farazi et al., 2001).

Propiedades

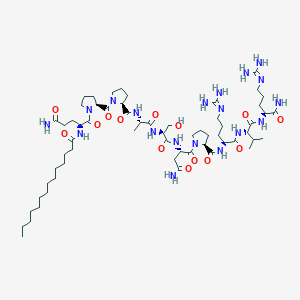

Fórmula molecular |

C61H107N19O14 |

|---|---|

Peso molecular |

1330.64 |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-5-amino-5-oxo-2-(tetradecanoylamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-40(27-28-46(62)82)57(92)80-33-20-25-45(80)59(94)79-32-19-23-43(79)54(89)71-37(4)51(86)76-42(35-81)53(88)75-41(34-47(63)83)58(93)78-31-18-24-44(78)55(90)74-39(22-17-30-70-61(67)68)52(87)77-49(36(2)3)56(91)73-38(50(64)85)21-16-29-69-60(65)66/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,89)(H,72,84)(H,73,91)(H,74,90)(H,75,88)(H,76,86)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |

SMILES |

CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.